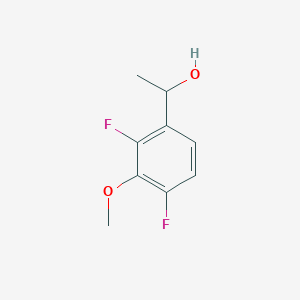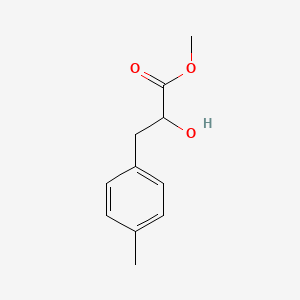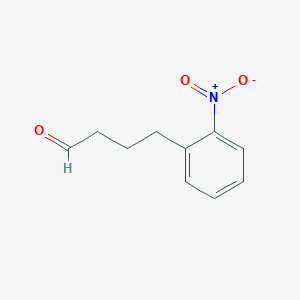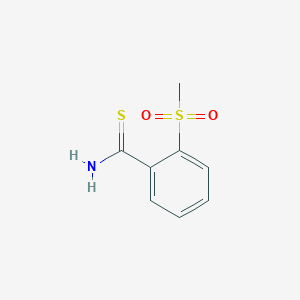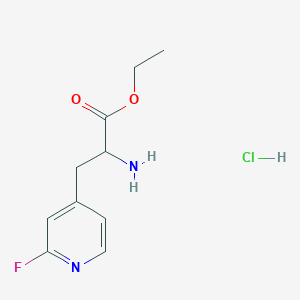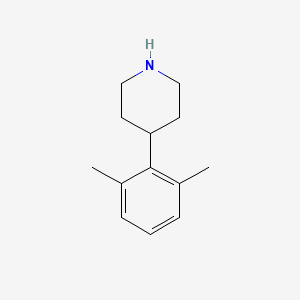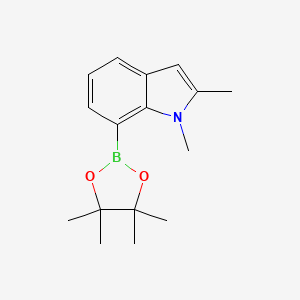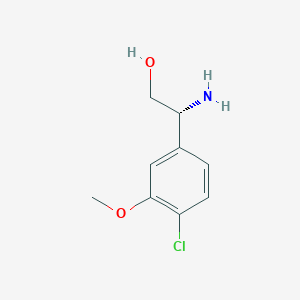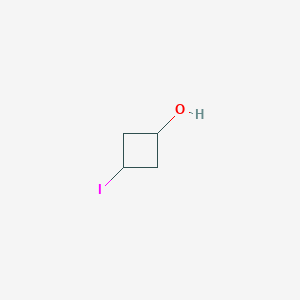
Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans: is a chiral compound with significant interest in the field of organic chemistry It is a cyclobutane derivative where an iodine atom is attached to the third carbon and a hydroxyl group is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans can be achieved through several methods. One common approach involves the iodination of cyclobutanone followed by reduction to yield the desired compound. The reaction typically requires the use of iodine and a reducing agent such as sodium borohydride under controlled conditions to ensure the formation of the trans isomer.
Industrial Production Methods: While specific industrial production methods for Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of cyclobutanol derivatives.
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- Rac-(1r,3r)-3-chlorocyclobutan-1-ol, trans
- Rac-(1r,3r)-3-bromocyclobutan-1-ol, trans
- Rac-(1r,3r)-3-fluorocyclobutan-1-ol, trans
Comparison: Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This affects the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of substitution reactions compared to its halogenated counterparts.
Propiedades
Fórmula molecular |
C4H7IO |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
3-iodocyclobutan-1-ol |
InChI |
InChI=1S/C4H7IO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
Clave InChI |
XCMQVYNPJOTWIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



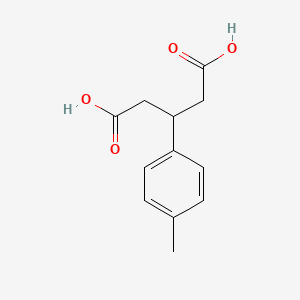
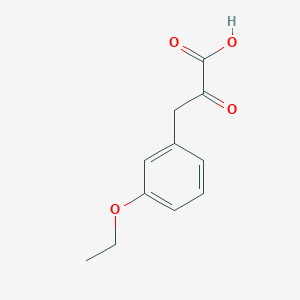

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
